![molecular formula C9H11NO2S B2573072 8-氨基-3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-7-硫醇 CAS No. 1483094-45-6](/img/structure/B2573072.png)

8-氨基-3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-7-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

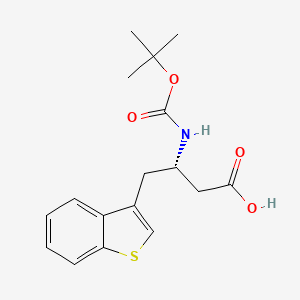

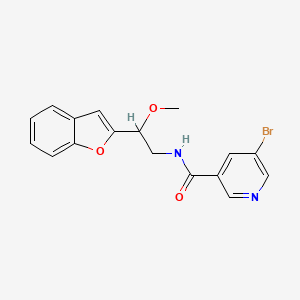

“8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” is a heterocyclic organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of substituted benzo[b][1,4]oxazepine derivatives, which are similar to the compound , can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This novel synthetic method allows for the preparation of a series of benzo[b][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” can be characterized by various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Chemical Reactions Analysis

The chemical reactions involving “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” and similar compounds involve the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” can be analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement . The molecular weight of the compound is 197.25 .科学研究应用

Synthesis of Benzodiazepines

BDDA can be used in the synthesis of benzodiazepines . Benzodiazepines are privileged heteroaromatic molecules and are considered to be the core of an essential class of pharmaceutically active analogues . They are used in various medical applications such as anti-microbial, alcohol withdrawal syndrome (AWS), endothelin antagonist, hypnotics, anxiolytics, anticonvulsants, muscle relaxants, anticancer drugs, sedatives, and antipsychotics .

Cytotoxic Activities

BDDA and its derivatives have shown promising cytotoxic activities . In vitro investigation of compounds of this series, using a panel of two human tumor cell lines namely; human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116), revealed promising cytotoxic activities .

Synthesis of Benzopyranodiazepines

BDDA can be used in the synthesis of benzopyranodiazepines . These compounds are synthesized as bipod or tripod pharmacophoric architectures that could reinforce the cytotoxic impact .

Synthesis of Benzo[b][1,4]oxazepines

BDDA can be used in the synthesis of benzo[b][1,4]oxazepines . These are one of the rare classes of benzoxazepine derivatives .

Antioxidant Properties

BDDA and its derivatives have shown antioxidant properties . These properties were assessed by two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .

Pharmacophoric Conjugates

BDDA can be used in the synthesis of unprecedented tri and/or tetrapod pharmacophoric conjugates . These conjugates are synthesized and properly elucidated using MS, IR, NMR, and elemental analysis .

安全和危害

未来方向

The future directions for research on “8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol” and similar compounds could include further optimization and mechanism studies . Additionally, the development of novel synthetic methods and the exploration of their biological activities could be potential areas of future research .

属性

IUPAC Name |

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-6-4-7-8(5-9(6)13)12-3-1-2-11-7/h4-5,13H,1-3,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYBEAFJTINCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)N)S)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2572992.png)

![methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2572995.png)

![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)

![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)

![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)

![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)